N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide typically involves the reaction of 2,3-dimethoxy-2-methylpropanol with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Biology: It serves as a tool for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
N,N-Diethylacrylamide: Known for its optical properties and hydrolytic stability.
N-(3-dimethylaminopropyl)methacrylamide: Used as a fiber modifier and in paper pulp additives.
Uniqueness: N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its applications in both medicinal chemistry and materials science highlight its versatility and potential for innovation.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-10(13)12-8-11(2,15-4)9-14-3/h5H,1,6-9H2,2-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWJQUKAPQHELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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